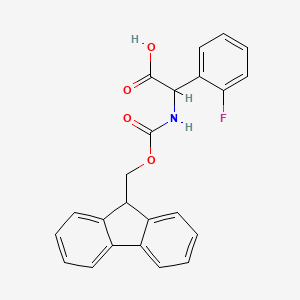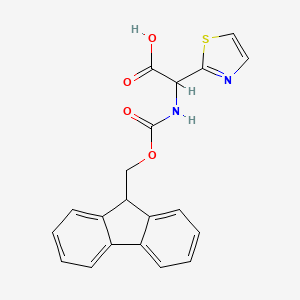
Fmoc-DL-(2-thiazoyl)glycine
Overview
Description
“Fmoc-DL-(2-thiazoyl)glycine” is an Fmoc protected glycine derivative . It is used for proteomics research and solid phase peptide synthesis techniques . The molecular formula is C20H16N2O4S and the molecular weight is 380.42 .
Molecular Structure Analysis
“this compound” contains a total of 46 bonds, including 30 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 2 double bonds, and 17 aromatic bonds . It also contains 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 hydroxyl group, and 1 Thiazole .Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Fmoc-DL-(2-thiazoyl)glycine is primarily used in proteomics research and solid-phase peptide synthesis techniques . Its primary target is the amino acid glycine , which it binds to in a protected form .
Mode of Action
As an Fmoc protected glycine derivative, this compound interacts with its target by binding to the amino acid glycine . This interaction allows for the incorporation of the compound into polypeptides during peptide synthesis .
Biochemical Pathways
Given its role in peptide synthesis, it likely influences the formation and structure of proteins within the cell .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it helps synthesize. By contributing to the formation of these proteins, it can influence a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled with care to avoid dust formation and ensure adequate ventilation . These precautions help maintain the compound’s stability and effectiveness in the laboratory setting .
Biochemical Analysis
Biochemical Properties
Fmoc-DL-(2-thiazoyl)glycine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of glycine, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. These interactions facilitate the incorporation of glycine into polypeptides, enhancing the flexibility and stability of the resulting peptides .
Cellular Effects
This compound influences various cellular processes by modulating peptide synthesis. It affects cell signaling pathways, gene expression, and cellular metabolism by providing a flexible glycine residue that can be incorporated into peptides. This incorporation can alter the structure and function of proteins, impacting cell function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and proteins during peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted reactions. Upon selective deprotection, the glycine residue can form peptide bonds with other amino acids, facilitating the synthesis of polypeptides. This process involves binding interactions with peptidyl transferases and other enzymes, which catalyze the formation of peptide bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or moisture can lead to degradation. Long-term studies have shown that the compound maintains its efficacy in peptide synthesis, although its stability may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively participates in peptide synthesis without causing adverse effects. At high doses, it may exhibit toxic effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s efficacy in peptide synthesis plateaus at a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and proteases, which facilitate the incorporation of glycine into polypeptides. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to specific cellular compartments where peptide synthesis occurs. The compound’s distribution can affect its accumulation and efficacy in peptide synthesis .
Subcellular Localization
This compound is localized to specific subcellular compartments involved in peptide synthesis, such as the endoplasmic reticulum and ribosomes. Targeting signals and post-translational modifications direct the compound to these compartments, where it can participate in the synthesis of polypeptides. This localization is crucial for its activity and function in biochemical reactions .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1,3-thiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-19(24)17(18-21-9-10-27-18)22-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16-17H,11H2,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMJGKBXDVPSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=NC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)
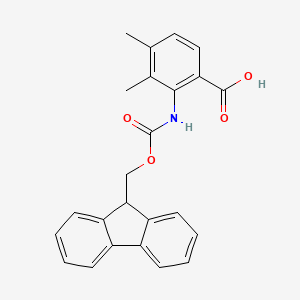
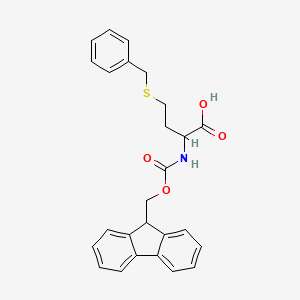

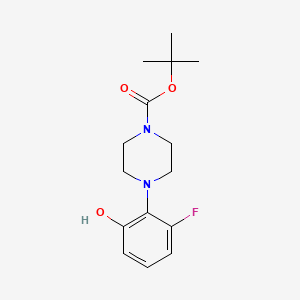
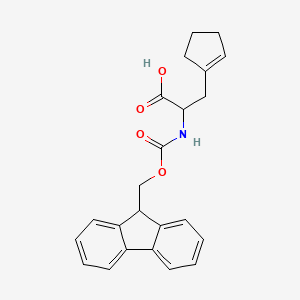

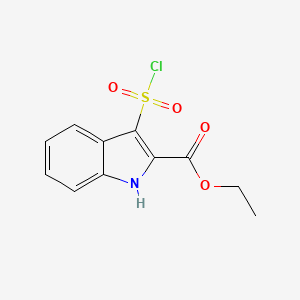
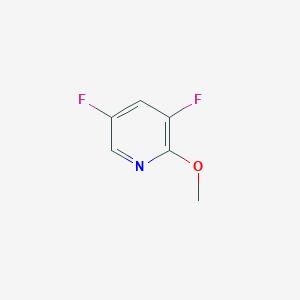
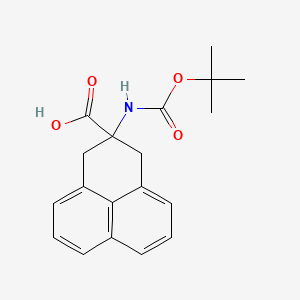
![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)
